4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a diazinan ring, a sulfonamide group, and a hydrazinylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by further reactions to introduce the sulfonamide and hydrazinylidene groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonic acids
Scientific Research Applications
4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Ammonium 4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ide
- Sodium 3-[(2E)-2-[(2E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-en-1-ylidene]-2,3-dihydro-1,3-benzoxazol-3-yl]propane-1-sulfonate
Uniqueness
4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and application.
Properties
IUPAC Name |
N,N-diethyl-4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S2/c1-3-19(4-2)25(22,23)10-7-5-9(6-8-10)17-18-11-12(20)15-14(24)16-13(11)21/h5-8H,3-4H2,1-2H3,(H3,15,16,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCKMRUMTBGNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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